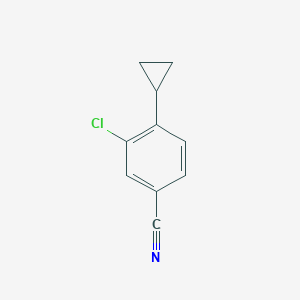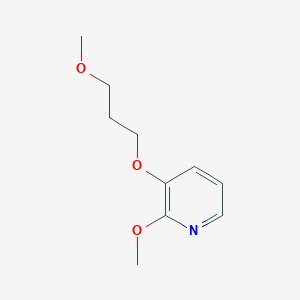
1-Bromo-3-iodo-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-iodo-2,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dimethylbenzene (m-xylene) followed by iodination. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The iodination can be achieved using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iodo-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of compounds like 1-methoxy-3-iodo-2,5-dimethylbenzene.
Oxidation: Formation of 3-iodo-2,5-dimethylbenzoic acid.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
1-Bromo-3-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The presence of bromine and iodine atoms influences the reactivity and orientation of further substitutions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethylbenzene: Similar structure but lacks the iodine atom.
1-Iodo-3,5-dimethylbenzene: Similar structure but lacks the bromine atom.
1-Bromo-2,5-dimethylbenzene: Similar structure but with different substitution pattern.
Uniqueness
1-Bromo-3-iodo-2,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-3-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
InChI Key |
MXJRBCIEMOMMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)

![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)






![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

